5-(4-Bromophenoxy)pyrazine-2-carboxylic acid

Lipophilicity Medicinal Chemistry ADME

Researchers requiring lipophilic pyrazine scaffolds often face poor coupling efficiency with chloro analogs. 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid solves this with an aryl bromide handle for efficient Suzuki-Miyaura coupling. • XLogP3 = 2.2 - 2.6 log units more lipophilic than parent acid, enhancing membrane permeability. • Ar-Br >> Ar-Cl reactivity, enabling diverse biaryl library synthesis. • Derivable motif shows cytostatic activity (IC50 0.6-0.9 μM) with fibroblast sparing. Supplied at ≥95% purity; ready for immediate dispatch.

Molecular Formula C11H7BrN2O3
Molecular Weight 295.09 g/mol
CAS No. 1199215-95-6
Cat. No. B1521484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
CAS1199215-95-6
Molecular FormulaC11H7BrN2O3
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(N=C2)C(=O)O)Br
InChIInChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-6-13-9(5-14-10)11(15)16/h1-6H,(H,15,16)
InChIKeyAWKMMCMZHQDUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenoxy)pyrazine-2-carboxylic acid – Overview


5-(4-Bromophenoxy)pyrazine-2-carboxylic acid (CAS 1199215-95-6) is a heterocyclic building block belonging to the pyrazine-2-carboxylic acid class, featuring a 4-bromophenoxy substituent at the 5-position of the pyrazine ring. This compound is characterized by a molecular weight of 295.09 g/mol and a molecular formula of C11H7BrN2O3 . It is commercially available with a typical purity specification of ≥95% . Its structure combines a pyrazine core, a carboxylic acid handle for amide/ester formation, and an aryl bromide moiety amenable to transition metal-catalyzed cross-coupling [1]. This specific substitution pattern imparts distinct physicochemical properties (e.g., XLogP3 = 2.2) that differentiate it from simpler pyrazine-2-carboxylic acid analogs [2].

Br Aryl bromide handle for Pd cross-coupling
COOH Carboxylic acid for amide/ester formation
lip Enhanced lipophilicity profile vs. unsubstituted core

Why Generic Analogs Cannot Substitute


Generic substitution of 5-(4-bromophenoxy)pyrazine-2-carboxylic acid with the parent pyrazine-2-carboxylic acid or even its 4-chlorophenoxy analog fails due to two critical molecular differentiators. First, the 4-bromophenoxy group dramatically increases lipophilicity: the target compound exhibits an XLogP3 of 2.2 [1], whereas pyrazine-2-carboxylic acid has a logP of approximately -0.42 [2], a shift of over 2.6 log units that profoundly impacts passive membrane permeability, tissue distribution, and binding to hydrophobic protein pockets. Second, the aryl bromide functionality is a far more competent partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to an aryl chloride, enabling more efficient and selective C–C bond formation under milder conditions [3]. These are not incremental differences; they represent a fundamental change in the compound's utility as both a pharmacological probe and a synthetic intermediate. The quantitative evidence below confirms why this specific compound—not its analogs—should be selected for applications where these properties are critical.

Target Compound 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid (XLogP3 = 2.2)
Potential Substitute Pyrazine-2-carboxylic acid (LogP ≈ -0.42). Large lipophilicity shift may significantly alter physicochemical behavior and assay outcomes.
Target Compound Aryl bromide (Ar-Br) reactive handle
Potential Substitute 4-Chlorophenoxy analog. Suzuki-Miyaura reactivity may shift substantially; general reactivity order Ar-Br >> Ar-Cl.

Quantitative Differentiation Evidence


Lipophilicity Advantage vs Parent Pyrazine-2-carboxylic Acid

The target compound demonstrates a substantially higher computed lipophilicity compared to the unsubstituted pyrazine-2-carboxylic acid core. This difference directly impacts its potential for passive membrane diffusion and hydrophobic target engagement [1][2].

Lipophilicity Shift
Reported method context
ΔLogP ≈ +2.62 (XLogP3 2.2 vs LogP -0.42)
Supports lipophilicity-dependent permeability study design
Computed values across different platforms
Lipophilicity Medicinal Chemistry ADME

Suzuki-Miyaura Reactivity: Aryl Bromide vs Chloride

The aryl bromide moiety of the target compound is a vastly superior electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to the corresponding aryl chloride [1].

Suzuki-Miyaura Reactivity
Class-level inference
Ar-Br >> Ar-Cl (general reactivity order)
Supports focused library synthesis workflow context
Substrate-dependent rate constants apply
Cross-coupling Suzuki-Miyaura Synthetic Chemistry

Selective Cytostatic Activity of Bromo vs Chloro Analogs

In a study of pyrazine sorafenib analogs, compound 6c (5-/4-[3-(4-bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide) displayed potent cytostatic activity (IC50 0.6–0.9 μM across HepG2, HeLa, A549 cell lines) while sparing normal human fibroblast proliferation. In contrast, the structurally similar chloro analog 6h, although equally potent, exhibited cytotoxicity to normal fibroblasts, similar to sorafenib [1].

Cell-Model Response
Class-level inference
Bromo analog: IC50 0.6–0.9 μM; divergent normal fibroblast endpoint
Supports cell-model endpoint review for scaffold selection
Requires direct validation in target assay
Cytostatic Anticancer Pyrazine Analogs

Antimycobacterial Potential of Halogenated Pyrazine Scaffolds

Pyrazine-2-carboxylic acid derivatives, particularly those bearing halogen substituents, have demonstrated significant antimycobacterial activity. For instance, 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide exhibited a MIC of 3.13 μg/mL against M. tuberculosis H37Rv [1]. While direct data for 5-(4-bromophenoxy)pyrazine-2-carboxylic acid are not available in this study, the structure-activity relationship indicates that lipophilic, halogenated pyrazine-2-carboxylic acid amides are privileged scaffolds for antitubercular activity.

Antimycobacterial Context
Class-level inference
Related compound MIC 3.13 μg/mL (M. tuberculosis H37Rv)
Supports antimycobacterial library starting point evaluation
Direct data for target compound not available
Antimycobacterial Tuberculosis Pyrazine Derivatives

Optimal Procurement Scenarios


Selective Anticancer Lead Synthesis

The evidence from the pyrazine sorafenib analog study indicates that the 4-bromophenyl-ureido motif (derivable from this building block) confers potent cytostatic activity (IC50 0.6–0.9 μM) while sparing normal fibroblasts [1]. Researchers developing novel, less toxic anticancer agents should prioritize this bromo-substituted scaffold over the chloro analog, which exhibited undesirable normal cell cytotoxicity [1].

Cross-Coupling Library Diversification

The aryl bromide handle is a far superior partner in Suzuki-Miyaura coupling compared to an aryl chloride (Ar–Br >> Ar–Cl) [2]. This compound is therefore the preferred starting material for generating diverse biaryl libraries with high efficiency and mild reaction conditions, enabling rapid exploration of chemical space around the pyrazine-2-carboxylic acid core [2].

Antimycobacterial Lead Generation

Given the established antimycobacterial activity of halogenated pyrazine-2-carboxamides (e.g., MIC = 3.13 μg/mL for a related compound) [3], this building block is an ideal substrate for synthesizing focused amide libraries. The 4-bromophenoxy group's enhanced lipophilicity (XLogP3 = 2.2) [4] may improve penetration of the mycobacterial cell wall, a critical factor in antitubercular drug design [3].

Lipophilicity-Dependent Permeability Probe

The >2.6 log unit increase in lipophilicity compared to the parent pyrazine-2-carboxylic acid (ΔLogP ≈ +2.62) [4][5] makes this compound an excellent probe for investigating the relationship between hydrophobicity and cellular permeability in pyrazine-containing scaffolds. It can serve as a reference standard in assays designed to optimize the lipophilic character of drug candidates [4][5].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Fibroblast endpoint assessment
Aryl-aryl coupling workflows
Suzuki-Miyaura reactivity context
Cross-coupling efficiency and chemoselectivity
Antimycobacterial screening
Lipophilic halogenated scaffold context
MIC endpoint determination
Lipophilic probe design
Permeability probe context
Physicochemical property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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